Cas no 613-77-4 (2,7-dichloroquinoline)
2,7-dichloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 2,7-dichloro-
- 2,7-DICHLOROQUINOLINE
- LogP
- AMY38313
- AS-41532
- VOGBOMUONXLUTI-UHFFFAOYSA-N
- EN300-152565
- AKOS015966573
- CS-0235077
- SB68158
- 613-77-4
- F0001-1614
- SCHEMBL2133059
- DTXSID90569090
- MFCD00830402
- 2,7-dichloro-quinoline
- SY157073
- DB-121891
- DTXCID80519862
- 2,7-dichloroquinoline
-
- MDL: MFCD00830402
- Inchi: 1S/C9H5Cl2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
- InChI Key: VOGBOMUONXLUTI-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=CC=C(N=C2C=1)Cl
Computed Properties
- Exact Mass: 196.98005
- Monoisotopic Mass: 196.9799046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.4178 (rough estimate)
- Melting Point: 120°C
- Boiling Point: 324.23°C (rough estimate)
- Flash Point: 166.228°C
- Refractive Index: 1.6300 (estimate)
- PSA: 12.89
2,7-dichloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006084-250mg |
2,7-Dichloroquinoline |
613-77-4 | 95% | 250mg |
$448.05 | 2023-09-01 | |
| Alichem | A189006084-1g |
2,7-Dichloroquinoline |
613-77-4 | 95% | 1g |
$1141.35 | 2023-09-01 | |
| TRC | D439808-10mg |
2,7-Dichloroquinoline |
613-77-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D439808-50mg |
2,7-Dichloroquinoline |
613-77-4 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D439808-100mg |
2,7-Dichloroquinoline |
613-77-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Chemenu | CM223629-1g |
2,7-Dichloroquinoline |
613-77-4 | 95% | 1g |
$1016 | 2021-08-04 | |
| Chemenu | CM223629-1g |
2,7-Dichloroquinoline |
613-77-4 | 95% | 1g |
$568 | 2023-01-02 | |
| A2B Chem LLC | AG80477-1g |
2,7-dichloroquinoline |
613-77-4 | 97% | 1g |
$499.00 | 2024-04-19 | |
| A2B Chem LLC | AG80477-5g |
2,7-dichloroquinoline |
613-77-4 | 97% | 5g |
$1479.00 | 2024-04-19 | |
| A2B Chem LLC | AG80477-10g |
2,7-dichloroquinoline |
613-77-4 | 97% | 10g |
$2077.00 | 2024-04-19 |
2,7-dichloroquinoline Suppliers
2,7-dichloroquinoline Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2,7-dichloroquinoline
Introduction to 2,7-dichloroquinoline (CAS No. 613-77-4)
2,7-dichloroquinoline, with the chemical formula C₉H₅Cl₂N, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This derivative of quinoline, characterized by the presence of two chlorine atoms at the 2- and 7-positions, exhibits a unique set of chemical and biological properties that make it a valuable scaffold for drug development. The compound’s molecular structure not only imparts stability but also enhances its reactivity, enabling diverse modifications that can be tailored for specific therapeutic applications.
The CAS number 613-77-4 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and regulatory frameworks. This numbering system is essential for researchers and manufacturers to maintain consistency in documentation, synthesis, and quality control processes. The significance of this compound extends beyond its structural uniqueness; it serves as a critical intermediate in the synthesis of more complex molecules designed to target various diseases.
In recent years, 2,7-dichloroquinoline has been extensively studied for its potential in developing novel therapeutic agents. One of the most promising areas of research involves its application in anticancer therapies. Quinoline derivatives are well-known for their ability to interfere with DNA replication and transcription in cancer cells, making them effective in inducing apoptosis or inhibiting tumor growth. The introduction of chlorine substituents at the 2- and 7-positions enhances the electron-withdrawing effect, thereby increasing the compound’s binding affinity to biological targets such as kinases and transcription factors involved in cancer progression.
Recent studies have highlighted the compound’s role in combating drug-resistant strains of bacteria. The increasing prevalence of antibiotic-resistant pathogens has necessitated the exploration of new antimicrobial agents. 2,7-dichloroquinoline, with its ability to disrupt bacterial cell wall synthesis and membrane integrity, has shown promise in preliminary screenings. Researchers have observed that modifications to its structure can lead to enhanced efficacy against Gram-positive and Gram-negative bacteria, offering a potential solution to emerging antibiotic resistance challenges.
The compound’s versatility also extends to antiviral applications. Emerging research suggests that quinoline derivatives can inhibit viral enzymes essential for replication. By targeting these enzymes, 2,7-dichloroquinoline derivatives may help in reducing viral load in infected individuals. This potential has been particularly intriguing in the context of RNA viruses, where quinolines have demonstrated inhibitory effects by interfering with viral polymerase activity.
From a synthetic chemistry perspective, 2,7-dichloroquinoline serves as a versatile building block for more complex molecules. Its reactive sites allow for further functionalization through various organic transformations such as nucleophilic substitution, cyclization reactions, and cross-coupling techniques. These modifications enable chemists to design novel analogs with improved pharmacokinetic properties, including better solubility and bioavailability. Such advancements are crucial for translating laboratory findings into viable therapeutic options.
The industrial production of 2,7-dichloroquinoline (CAS No. 613-77-4) involves multi-step synthetic pathways that require careful optimization to ensure high yield and purity. Manufacturers often employ catalytic processes to minimize byproducts and reduce environmental impact. Advances in green chemistry have encouraged the development of more sustainable methods for synthesizing this compound, aligning with global efforts to promote eco-friendly pharmaceutical practices.
In conclusion, 2,7-dichloroquinoline represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting cancers, infectious diseases, and other debilitating conditions. Ongoing research continues to uncover new derivatives and applications, reinforcing its importance as a cornerstone in medicinal chemistry. As scientific understanding evolves, so too will the therapeutic potential of this remarkable molecule.
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